6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-hexanoate is a synthetic steroid compound belonging to the glucocorticoid class. Its molecular formula is C28H38F2O4, with a molecular weight of approximately 478.6 g/mol. The compound features a complex steroid structure characterized by multiple functional groups, including fluorine atoms and hydroxyl groups, which contribute to its biological activity and pharmacological properties .
The chemical behavior of 6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-hexanoate is influenced by its functional groups. Key reactions may include:
These reactions are critical for understanding the compound's stability and reactivity in biological systems.
This compound exhibits significant biological activity primarily as an anti-inflammatory agent due to its glucocorticoid properties. It modulates various physiological processes by:
These activities make it valuable in treating conditions like asthma, arthritis, and other inflammatory diseases.
The synthesis of 6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-hexanoate typically involves multi-step organic reactions:
Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.
6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-hexanoate is primarily used in:
Studies on drug interactions involving this compound indicate that it may interact with various metabolic pathways:
Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects.
Several compounds share structural similarities with 6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-hexanoate. Notable examples include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Dexamethasone | C22H29FO4 | Widely used anti-inflammatory; lacks hexanoate group. |
Betamethasone | C22H29FO5 | Contains an additional double bond; more potent anti-inflammatory effects. |
Flumetasone | C22H28F2O4 | Similar fluorinated structure; used for topical applications. |
These compounds differ mainly in their side chains and functional groups, which affect their potency and application in clinical settings.